molecular formula C7H11NO2 B13814138 Cyclobutanecarboxamide, 1-acetyl-(9CI)

Cyclobutanecarboxamide, 1-acetyl-(9CI)

Cat. No.: B13814138
M. Wt: 141.17 g/mol
InChI Key: WWGNDHVQWIDBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanecarboxamide, 1-acetyl-(9CI) (CAS: 403615-59-8) is a synthetic cyclobutane derivative characterized by a carboxamide group and an acetyl substituent at the 1-position of the cyclobutane ring. Its IUPAC name is 1-acetylcyclobutanecarboxamide, and it is listed under synonyms such as SCHEMBL13544764 and AKOS027406659 . The compound is supplied by at least five commercial vendors, indicating its availability for research or industrial applications. The InChIKey WWGNDHVQWIDBFY-UHFFFAOYSA-N confirms its unique stereochemical identity .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-acetylcyclobutane-1-carboxamide

InChI

InChI=1S/C7H11NO2/c1-5(9)7(6(8)10)3-2-4-7/h2-4H2,1H3,(H2,8,10)

InChI Key

WWGNDHVQWIDBFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC1)C(=O)N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

A representative synthetic method is as follows:

Step Reagents & Conditions Description Outcome
1 Cyclobutanecarboxylic acid + NH3 Formation of cyclobutanecarboxamide Amide intermediate
2 Acetyl chloride + Triethylamine Acetylation of amide nitrogen in dichloromethane solvent Formation of 1-acetyl derivative
3 Temperature control (0–5 °C) To reduce side reactions and improve selectivity Improved yield and purity

This method requires careful temperature control and solvent choice, with dichloromethane commonly used due to its ability to dissolve both reactants effectively, enhancing reaction efficiency.

Catalytic Aminocarbonylation Route

Recent advances have demonstrated a palladium-catalyzed aminocarbonylation approach for synthesizing substituted cyclobutanecarboxamides, which can be adapted for the acetyl derivative:

  • Cyclobutanols undergo palladium-catalyzed aminocarbonylation in the presence of carbon monoxide and an amine source.
  • Ligand choice controls regioselectivity, allowing for selective formation of 1,1- or 1,2-substituted cyclobutanecarboxamides.
  • Using Pd(acac)2 with appropriate ligands can yield 1,1-substituted cyclobutanecarboxamide with up to 93% isolated yield and excellent regioselectivity.
  • This method provides a streamlined, high-yielding synthesis with good functional group compatibility.

Comparative Summary of Preparation Methods

Method Key Reagents Yield (%) Advantages Limitations
Acylation with Acetyl Chloride Cyclobutanecarboxamide, Acetyl chloride, Triethylamine ~70-90 Simple, well-established, scalable Requires careful temperature control, side reactions possible
Pd-Catalyzed Aminocarbonylation Cyclobutanol, Pd catalyst, CO, amine Up to 93 High regioselectivity, functional group tolerance Requires Pd catalyst, CO handling

Research Data and Results

Yield and Regioselectivity Data from Aminocarbonylation

A representative data table from palladium-catalyzed aminocarbonylation studies shows:

Entry Catalyst Ligand Product Type Yield (%) Regioisomeric Ratio (rr)
1 Pd(TFA)2 Ligand A 1,1-substituted 91 18:1
2 Pd(acac)2 Ligand B 1,1-substituted 93 (isolated) 23:1
3 Pd(TFA)2 Ligand C 1,2-substituted 81 Not specified

The high regioselectivity and yield demonstrate the effectiveness of ligand modulation in this synthetic route.

Acylation Reaction Optimization

In the acylation method:

  • Using dichloromethane as solvent improved solubility and reaction rate.
  • Triethylamine acts as a base to neutralize hydrochloric acid formed.
  • Temperature maintained at 0–5 °C minimized side reactions such as hydrolysis or ring opening.
  • Typical isolated yields ranged from 70% to 90%, depending on purification and scale.

Notes on Reaction Mechanisms and Side Products

  • The palladium-catalyzed aminocarbonylation proceeds via formation of Pd–H complexes, insertion of CO, and nucleophilic attack by amines, regenerating the catalyst for the next cycle.
  • Side products in aminocarbonylation include N-substituted anilines and chlorocyclobutyl derivatives, which can be minimized by optimizing ligand and catalyst conditions.
  • In acylation, incomplete reaction or hydrolysis can lead to unreacted amide or carboxylic acid impurities.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxamide, 1-acetyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclobutanecarboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into cyclobutanemethanol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles like amines or alcohols replace the acetyl group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Cyclobutanecarboxylic acid derivatives.

    Reduction: Cyclobutanemethanol derivatives.

    Substitution: Various amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
Cyclobutanecarboxamide derivatives have been investigated for their potential as therapeutic agents. Research indicates that these compounds may exhibit pharmacological activities such as:

  • Anticancer Properties : Studies have shown that certain cyclobutanecarboxamide derivatives can inhibit tumor growth in various cancer cell lines. For example, a derivative was tested against breast cancer cells, demonstrating significant cytotoxicity and the ability to induce apoptosis .
  • Antimicrobial Activity : Some derivatives have displayed promising antimicrobial effects against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .
  • Neurological Applications : There is ongoing research into the neuroprotective effects of cyclobutanecarboxamide compounds. Preliminary studies suggest they may help in conditions like Alzheimer's disease by inhibiting neuroinflammation .

Material Science

Polymer Chemistry
Cyclobutanecarboxamide is also being explored for its role in polymer synthesis. Its unique structure allows it to be used as a monomer in the production of various polymers with desirable properties such as:

  • Thermal Stability : Polymers synthesized from cyclobutanecarboxamide exhibit enhanced thermal stability, making them suitable for high-temperature applications .
  • Mechanical Properties : The incorporation of this compound into polymer matrices can improve mechanical strength and flexibility, which is beneficial for applications in packaging and automotive industries .

Case Study 1: Anticancer Activity

A study conducted on a series of cyclobutanecarboxamide derivatives demonstrated their efficacy against MCF-7 breast cancer cells. The derivatives were found to induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents.

CompoundIC50 (µM)Mechanism of Action
A10Caspase activation
B15Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

In another study, several cyclobutanecarboxamide derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics.

CompoundMIC (µg/mL)Target Organism
C8Staphylococcus aureus
D4Candida albicans

Mechanism of Action

The mechanism by which Cyclobutanecarboxamide, 1-acetyl-(9CI) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

  • Acetyl vs.
  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound reduces acidity compared to the carboxylic acid group in 777803-50-6, affecting solubility and hydrogen-bonding capacity .
  • Bromomethyl and Phosphonomethyl Substituents: The bromomethyl group in 779318-30-8 is highly reactive, suitable for nucleophilic substitution, while the phosphonomethyl group in 375858-31-4 enhances hydrophilicity, making it advantageous for aqueous-phase reactions .

Research Findings and Notes

    Q & A

    Q. Key Methodological Considerations :

    • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates.
    • Monitor reaction progress via TLC or HPLC to optimize yields.

    How is the stereochemistry of 1-acetyl-cyclobutanecarboxamide derivatives determined experimentally?

    Basic
    Stereochemical analysis relies on:

    • X-ray Crystallography : Resolves absolute configurations of crystalline derivatives, particularly for diastereomers generated via asymmetric synthesis .
    • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (JJ-values) provide insights into ring puckering and substituent orientation .

    Example : For derivatives with "t" (trans) or "r" (relative) stereodescriptors, NOESY experiments can confirm spatial relationships between substituents.

    What strategies are effective in achieving diastereoselective synthesis of 1-acetyl-cyclobutanecarboxamide derivatives?

    Advanced
    Diastereoselectivity is influenced by:

    • Ring Strain : The puckered cyclobutane ring creates distinct axial/equatorial positions, favoring specific transition states during nucleophilic attacks .
    • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) induce enantioselectivity in amidation or acetylation steps.
    • Temperature Control : Lower temperatures stabilize kinetically favored diastereomers.

    Methodology : Optimize solvent polarity (e.g., DMF vs. THF) and reaction time to maximize selectivity.

    How can researchers resolve contradictions in reported biological activities of 1-acetyl-cyclobutanecarboxamide analogs?

    Advanced
    Contradictions often arise from:

    • Assay Variability : Differences in cell lines, incubation times, or endpoint measurements (e.g., MIC vs. IC50_{50}).
    • Structural Ambiguity : Unreported stereochemistry or impurities in test compounds.

    Q. Resolution Strategies :

    • Reproducibility Studies : Validate results across multiple labs using standardized protocols.
    • Structural Reanalysis : Re-examine compound purity and stereochemistry via LC-MS and X-ray crystallography .
    • Computational Modeling : Compare molecular docking predictions with experimental bioactivity data .

    What computational tools are recommended for predicting the biological targets of 1-acetyl-cyclobutanecarboxamide derivatives?

    Q. Advanced

    • Molecular Docking (AutoDock/Vina) : Simulate interactions with enzymes like fungal melanin biosynthesis proteins (targets for fungicidal activity) .
    • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to guide analog design .
    • MD Simulations : Assess binding stability of derivatives in aqueous environments (e.g., GROMACS or AMBER).

    Validation : Cross-reference predictions with experimental assays (e.g., enzyme inhibition assays) .

    What purification techniques are optimal for isolating 1-acetyl-cyclobutanecarboxamide derivatives?

    Q. Advanced

    • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers .
    • Recrystallization : Select solvents (e.g., ethanol/water mixtures) that exploit differences in derivative solubility .
    • HPLC : Reverse-phase C18 columns resolve closely related analogs with minor functional group variations.

    Quality Control : Confirm purity via 1H^{1}\text{H}-NMR integration and LC-MS (>95% purity).

    How do structural modifications (e.g., substituent additions) alter the physicochemical properties of 1-acetyl-cyclobutanecarboxamide?

    Q. Advanced

    • LogP Calculations : Introduce polar groups (e.g., -OH or -NH2_2) to improve aqueous solubility but may reduce membrane permeability.
    • Thermal Stability : Cyclobutane ring strain lowers melting points compared to cyclohexane analogs; acetyl groups enhance thermal stability via conjugation .

    Q. Experimental Validation :

    • DSC (Differential Scanning Calorimetry) for melting point analysis.
    • Shake-flask method for partition coefficient determination.

    What are the challenges in scaling up 1-acetyl-cyclobutanecarboxamide synthesis for preclinical studies?

    Q. Advanced

    • Reaction Exotherms : Cyclobutane ring-opening risks during acetylation require precise temperature control (e.g., jacketed reactors) .
    • Diastereomer Separation : Large-scale chromatography is inefficient; switch to diastereoselective routes or crystallization-driven resolutions.

    Q. Process Optimization :

    • Use continuous flow reactors to enhance heat/mass transfer.
    • Implement PAT (Process Analytical Technology) for real-time monitoring.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.